molecular formula C30H27ClN4 B11230407 4-(4-benzylpiperidin-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11230407
M. Wt: 479.0 g/mol
InChI Key: DHZIFESAIAESDL-UHFFFAOYSA-N
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Description

4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways regulating growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves multiple steps. One of the key steps includes the formation of the pyrrolo[2,3-d]pyrimidine core, which is achieved through the condensation of appropriate precursors under controlled conditions. The benzyl and chlorophenyl groups are introduced through subsequent substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its inhibitory effects on protein kinase B (PKB or Akt).

    Industry: Utilized in the development of new pharmaceuticals and chemical probes

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that regulate cell growth and survival, making it a potential candidate for cancer therapy. The molecular targets include the pleckstrin homology (PH) domain of PKB, which is crucial for its activation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which provides high selectivity and potency as a PKB inhibitor. This makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C30H27ClN4

Molecular Weight

479.0 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H27ClN4/c31-25-12-7-13-26(19-25)35-20-27(24-10-5-2-6-11-24)28-29(32-21-33-30(28)35)34-16-14-23(15-17-34)18-22-8-3-1-4-9-22/h1-13,19-21,23H,14-18H2

InChI Key

DHZIFESAIAESDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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